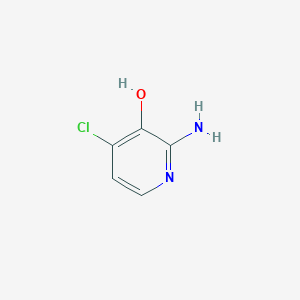

2-Amino-4-chloropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHRCOXWTYBLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613865 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-73-3 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-chloropyridin-3-ol (CAS 1003710-73-3)

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols and biological studies for 2-Amino-4-chloropyridin-3-ol, is limited. This guide provides a comprehensive overview of the available data for the target compound and leverages information from the closely related and more extensively studied compound, 2-Amino-4-chloropyridine, for comparative context and to infer potential properties and applications.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and agrochemical research as a versatile building block.[1] Its structure, featuring an amino group, a chloro substituent, and a hydroxyl group on the pyridine ring, suggests the potential for diverse chemical modifications and biological activity. This guide summarizes the available physicochemical data, discusses potential synthetic approaches based on related compounds, and explores its prospective applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely published, some fundamental properties are known. For a more comprehensive understanding, a comparison is drawn with the related compound, 2-Amino-4-chloropyridine.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-Amino-4-chloropyridine (for comparison) |

| CAS Number | 1003710-73-3 | 19798-80-2 |

| Molecular Formula | C5H5ClN2O | C5H5ClN2 |

| Molecular Weight | 144.56 g/mol | 128.56 g/mol [2] |

| IUPAC Name | 2-Amino-4-chloro-3-pyridinol | 4-chloropyridin-2-amine |

| Appearance | Solid[1] | White to light brown crystalline powder[2] |

| Melting Point | Not available | 129-133 °C[2] |

| Boiling Point | Not available | Not available |

| Solubility | Likely soluble in polar organic solvents[1] | Soluble in methanol |

| Storage | 2-8°C, in a dark, dry place[3] | Room temperature, in a cool, dark place |

Synthesis and Reactivity

Synthesis of this compound (Hypothetical Workflow)

Below is a conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-chloropyridin-3-ol (CAS Number: 1003710-73-3). Due to the limited availability of direct experimental data for this specific compound, this document presents data for the structurally related compound, 2-Amino-4-chloropyridine (CAS Number: 19798-80-2), as a surrogate to provide estimated values and context. Detailed experimental protocols for determining key physicochemical parameters are also provided to enable researchers to ascertain the properties of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, guiding formulation development, and ensuring the quality and reproducibility of research. These properties, including melting point, acidity (pKa), solubility, and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for this compound is not widely available in the public domain[1][2][3][4], this guide compiles available data for the closely related analogue, 2-Amino-4-chloropyridine, to serve as a valuable reference point for researchers. Furthermore, this document outlines standardized experimental methodologies for the determination of these critical parameters.

Physicochemical Properties

The following table summarizes the available physicochemical data for 2-Amino-4-chloropyridine, which can be used as an estimate for this compound. It is strongly recommended that these properties be experimentally determined for this compound for any substantive research or development application.

Table 1: Physicochemical Properties of 2-Amino-4-chloropyridine (CAS: 19798-80-2) (Surrogate for this compound)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [5][6][7][8] |

| Molecular Weight | 128.56 g/mol | [5][6][7][8] |

| Melting Point | 126-133 °C | [6][8] |

| Boiling Point (Predicted) | 240.8 ± 20.0 °C | [9] |

| pKa (Predicted) | 5.72 ± 0.11 | [7] |

| Solubility | Soluble in DMSO, Methanol | [7][9] |

| logP (Predicted) | 1.1 | [5] |

| Appearance | White to light brown crystalline powder | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are general protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This property is a good indicator of purity.[10][11]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10][12][13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[12] The capillary is positioned adjacent to the temperature sensor.[10]

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[13] A preliminary, faster heating can be done to determine the approximate melting range.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[11][13]

-

Replicates: The determination should be repeated at least twice to ensure consistency.

pKa Determination

The pKa is a measure of the acidity of a compound. For a substituted pyridine, the pKa of the pyridinium ion is a critical parameter influencing its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility, to a known concentration (e.g., 1 mM).[14] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[14]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved carbon dioxide.[14]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.[14] The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate at each step.[14]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of the curve corresponds to the equivalence point, and the pKa can be determined from the pH at the half-equivalence point.[14] For pyridine-containing compounds, the change in chemical shift in ¹H NMR spectra at different pH values can also be used to determine the pKa.[15]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the bioavailability of a drug candidate. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

-

Equilibrium Setup: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed, thermostatted container.[16][17] Experiments should be conducted at a physiological temperature, such as 37 °C, and across a range of pH values (e.g., 1.2, 4.5, and 6.8).[18][19]

-

Agitation: The mixture is agitated (e.g., on a shaker) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16][19] The presence of undissolved solid should be visually confirmed at the end of the experiment.[17]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[16][19]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

-

Replicates: The experiment should be performed in at least triplicate for each pH condition.[18]

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are shaken together to mutually saturate the two phases. The phases are then allowed to separate.[20]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.[21]

-

Equilibration: The mixture is gently agitated for a period sufficient to reach equilibrium (e.g., 1 hour), and then the two phases are allowed to separate completely.[20][21]

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[20]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed in this guide.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of this compound are essential for its development as a potential therapeutic agent or research tool. While direct experimental data is limited, the information available for the surrogate compound, 2-Amino-4-chloropyridine, provides a useful starting point for researchers. The standardized experimental protocols detailed in this guide offer a clear path for the accurate determination of the melting point, pKa, aqueous solubility, and logP of this compound. It is imperative that these properties are experimentally verified to enable robust and reproducible scientific outcomes.

References

- 1. This compound | 1003710-73-3 | Benchchem [benchchem.com]

- 2. This compound [sigmaaldrich.com]

- 3. This compound;1003710-73-3 [abichem.com]

- 4. 1003710-73-3|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-Amino-4-chloropyridine CAS#: 19798-80-2 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Amino-4-chloropyridine | 19798-80-2 [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. who.int [who.int]

- 20. agilent.com [agilent.com]

- 21. connectsci.au [connectsci.au]

An In-depth Technical Guide to a Proposed Synthesis Pathway for 2-Amino-4-chloropyridin-3-ol

Proposed Synthesis Pathway Overview

The proposed synthesis of 2-Amino-4-chloropyridin-3-ol is envisioned as a two-step process. The initial step involves the synthesis of the key intermediate, 2-Amino-3-hydroxypyridine, from a readily available starting material, furfural. The subsequent and more challenging step is the regioselective chlorination of 2-Amino-3-hydroxypyridine at the 4-position to yield the target compound.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural This method involves the ring-opening of furfural with chlorine, followed by reaction with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate. Subsequent hydrolysis under alkaline conditions yields 2-amino-3-hydroxypyridine[1][2]. This approach is advantageous due to the low cost of furfural and reported high yields[1].

Step 2: Regioselective Chlorination of 2-Amino-3-hydroxypyridine The introduction of a chlorine atom specifically at the 4-position of the 2-Amino-3-hydroxypyridine ring is a critical step. Both the amino and hydroxyl groups are activating and ortho-, para-directing, which could lead to a mixture of chlorinated products. A potential method for achieving regioselectivity is the use of Selectfluor as a promoter with a chlorine source like lithium chloride, which has been shown to be effective for the regioselective chlorination of other 2-aminopyridines[3]. The regioselectivity in such reactions is highly dependent on the substrate's substituent pattern, and thus, this proposed step would necessitate experimental optimization[3].

Data Presentation: Key Reaction Parameters

The following table summarizes the key quantitative data for the proposed synthesis pathway.

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) |

| 1a | Ring-opening of Furfural | Furfural | Chlorine | Water | 0 - 10 | - | - |

| 1b | Cyclization and Hydrolysis | Furfural ring-opened intermediate | Ammonium sulfamate, Liquid alkali | Water | 80 - 90 | 25 - 40 min | >75[1] |

| 2 | Proposed Chlorination | 2-Amino-3-hydroxypyridine | LiCl, Selectfluor | DMF | Room Temp. | - | Theoretical |

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [1][2]

This protocol is adapted from a patented procedure[1].

Materials:

-

Furfural

-

Chlorine gas

-

Ammonium sulfamate

-

Sodium hydroxide (or other liquid alkali)

-

Water

-

Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Ring-opening of Furfural:

-

In a suitable reaction vessel, add 350 g of water and 20 g of furfural.

-

Cool the mixture to 0°C with stirring.

-

Introduce chlorine gas into the solution while maintaining the temperature between 0-10°C. The rate of chlorine gas introduction should be carefully controlled.

-

-

Formation of 2-Amino-3-hydroxypyridine Sulfonate:

-

Transfer the resulting mixed liquor from the ring-opening reaction to a second reaction vessel.

-

Prepare an ammonium sulfamate solution.

-

React the mixed liquor with the ammonium sulfamate solution.

-

-

Hydrolysis to 2-Amino-3-hydroxypyridine:

-

Dissolve the obtained 2-amino-3-hydroxypyridine sulfonate in water.

-

Heat the solution to 80-90°C and maintain for 25-40 minutes.

-

Add a liquid alkali (e.g., sodium hydroxide solution) to adjust the pH to 8-9.

-

Cool the solution to 35-40°C and stir for 0.5-1.5 hours to precipitate the product.

-

Filter the precipitate and wash with cold water to obtain crude brown 2-amino-3-hydroxypyridine.

-

The crude product can be further purified by recrystallization.

-

Step 2: Proposed Regioselective Chlorination of 2-Amino-3-hydroxypyridine

This proposed protocol is based on a method developed for the regioselective chlorination of other 2-aminopyridines and would require optimization for this specific substrate[3].

Materials:

-

2-Amino-3-hydroxypyridine

-

Lithium chloride (LiCl)

-

Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel equipped with a magnetic stirrer

Procedure:

-

In a clean, dry reaction vessel, dissolve 2-Amino-3-hydroxypyridine in DMF.

-

Add lithium chloride to the solution.

-

With vigorous stirring, add Selectfluor to the mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, quench the reaction mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

Visualizations

Caption: Proposed synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of 2-Amino-3-hydroxypyridine.

Caption: Proposed experimental workflow for the regioselective chlorination.

References

- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 2. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Biological Insights into 2-Amino-4-chloropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-4-chloropyridin-3-ol. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and publicly available information for analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their own characterization efforts. Furthermore, a hypothetical signaling pathway is proposed, illustrating the potential biological relevance of this class of compounds in drug discovery and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~5.9 | s (br) | 2H | -NH₂ |

| ~5.0 | s (br) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~145 | C-4 |

| ~140 | C-6 |

| ~130 | C-3 |

| ~115 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 1620 - 1600 | Medium | N-H bending |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1300 - 1200 | Medium | C-O stretching |

| 1100 - 1000 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 144/146 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 115/117 | Medium | [M - CHO]⁺ |

| 88 | Medium | [M - Cl - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used. The ATR method is often preferred for its simplicity.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then heated to induce vaporization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Potential Biological Significance: A Hypothetical Signaling Pathway

Derivatives of aminopyridinols have been investigated for a range of biological activities, including their potential as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Based on the activities of structurally related compounds, we propose a hypothetical signaling pathway where this compound could act as an inhibitor of a hypothetical "Pathogen-Associated Kinase" (PAK), which is involved in a pro-inflammatory response.

In this model, the binding of a pathogen-associated molecular pattern (PAMP) to a Toll-like receptor (TLR) on a host cell initiates a signaling cascade. This leads to the activation of PAK, which in turn phosphorylates and activates a transcription factor (TF). The activated TF then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokine genes, leading to an inflammatory response. This compound is hypothesized to inhibit PAK, thereby blocking this inflammatory cascade.

This guide serves as a foundational resource for the spectroscopic analysis and potential biological investigation of this compound. The provided data and protocols are intended to facilitate further research and development in the fields of chemistry and drug discovery.

In-Depth Technical Guide on the Solubility of 2-Amino-4-chloropyridin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a comprehensive, standardized experimental protocol for determining the solubility of 2-Amino-4-chloropyridin-3-ol. Adherence to this methodology will enable researchers to generate reliable and reproducible solubility data, which is essential for optimizing reaction conditions, purification processes, and formulation development.

Experimental Protocol for Solubility Determination

The following protocol outlines the gravimetric method, a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Pipettes and syringes

-

Drying oven or vacuum desiccator

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator. A gentle stream of inert gas (e.g., nitrogen) can also be used to accelerate evaporation.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, re-weigh the vial containing the dried solid residue of this compound.

-

The mass of the dissolved solute is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

3. Calculation of Solubility:

The solubility can be expressed in various units. The most common are:

-

Grams per 100 mL of solvent ( g/100 mL):

-

Solubility = (Mass of solute / Volume of solvent) × 100

-

-

Molarity (mol/L):

-

Solubility = (Mass of solute / Molecular weight of solute) / Volume of solvent in Liters

-

-

Mass fraction (g/g):

-

Solubility = Mass of solute / Mass of solvent

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound in a liquid solvent.

This structured approach will enable the systematic generation of the much-needed quantitative solubility data for this compound, thereby facilitating its effective use in scientific research and development.

References

The Ascending Profile of Substituted Aminopyridinols in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridinols are emerging as a versatile and promising scaffold in the landscape of medicinal chemistry. Possessing a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable physicochemical properties, this heterocyclic core is proving to be a valuable starting point for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the current understanding and potential applications of substituted aminopyridinols, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Core Synthetic Strategies

The synthesis of substituted aminopyridinols often leverages multi-component reactions and modifications of readily available precursors. One-pot synthesis methodologies are particularly attractive for their efficiency and ability to generate diverse libraries of compounds for screening.

One-Pot Three-Component Synthesis of Aminopyridinones

A versatile and catalyst-free one-pot, three-component reaction has been developed for the synthesis of multisubstituted imino- and imidazopyridines, which can be precursors to aminopyridinols. This method involves the reaction of an acetophenone derivative, malononitrile, and an appropriate aldehyde in the presence of ammonium carbonate.[1]

Experimental Protocol: Three-Component Synthesis [1]

-

In a mortar, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the appropriate aldehyde (0.1 mol), and ammonium carbonate (0.1 mol).

-

Grind the mixture with a pestle at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether to the solid mass and triturate.

-

Collect the solid product by filtration and wash several times with diethyl ether.

-

Dry the purified product under vacuum.

Synthesis of Pyridoxine-Derived Bicyclic Aminopyridinols

Pyridoxine (Vitamin B6) serves as a valuable starting material for the synthesis of bicyclic aminopyridinols, which have demonstrated significant antioxidant properties. Facile synthetic pathways have been established to create these novel antioxidant scaffolds.[2][3]

Experimental Protocol: Synthesis of 2-Amino-5,7-dimethyloxazolo[4,5-b]pyridin-6-ol [1]

-

To a solution of 6-(benzyloxy)-5,7-dimethyloxazolo[4,5-b]pyridin-2-amine (28 mg, 0.10 mmol) in methanol (3 mL), add 10% palladium on activated carbon (5 mg).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 6 hours.

-

Filter the mixture through a celite pad.

-

Concentrate the filtrate to yield the final product (18 mg, 99%) as a white solid.

Key Therapeutic Applications and Biological Activity

Substituted aminopyridinols have demonstrated potential in several key therapeutic areas, including as antioxidants, neuroprotective agents, kinase inhibitors, and antimicrobial agents.

Antioxidant Activity

Pyridoxine-derived mono- and bicyclic aminopyridinols have been shown to be potent antioxidants, capable of inhibiting lipid peroxidation more effectively than traditional phenolic antioxidants like α-tocopherol.[3][4] Their antioxidant properties have been investigated in both homogeneous solutions and in liposomal vesicles, which mimic cell membranes.[3][4]

Table 1: Antioxidant Activity of Selected Aminopyridinol Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 6-(diphenylamino)-2,4,5-trimethylpyridin-3-ol (BJ-1201) | Glutamate-induced cytotoxicity in HT22 cells | Neuroprotective | [5] |

| Pyridoxine-derived bicyclic aminopyridinols | Radical clock method | Comparable to best bicyclic aminopyridinol antioxidants | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay [6]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.24 mg/mL).

-

In a 96-well plate, mix 10 µL of the test compound solution with 280 µL of the DPPH solution and 10 µL of absolute ethanol.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotective Effects

The aminopyridinol derivative BJ-1201, a 6-(diphenylamino)-2,4,5-trimethylpyridin-3-ol, has demonstrated neuroprotective effects against glutamate-induced cytotoxicity in murine hippocampal HT22 cells.[5] This protection is mediated through the upregulation of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[5] The induction of HO-1 by BJ-1201 involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2).[5]

Experimental Protocol: Neuroprotective Activity Assay in HT22 Cells [5]

-

Culture HT22 murine hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test aminopyridinol compound for a specified duration.

-

Induce cytotoxicity by adding glutamate to the cell culture medium.

-

After an incubation period, assess cell viability using a suitable method, such as the MTT assay.

-

Determine the concentration at which the compound provides 50% protection against glutamate-induced cell death.

Kinase Inhibition

While specific data for aminopyridinols is emerging, the broader class of aminopyridines and related aminopyrimidines are well-established as potent kinase inhibitors. These compounds often act as "hinge-binders," forming crucial hydrogen bonds with the kinase hinge region, a key structural element in the ATP-binding site. The 3-aminopyridin-2-one scaffold, for instance, has been identified as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy.[7]

Table 2: Kinase Inhibitory Activity of Related Amino-Heterocyclic Compounds

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 2-Aminopyrimidinones | CK2 | 1.1 | [8] |

| Aminopyrimidinyl Pyrazole Analogs | PLK1 | 0.359 | [4] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora A/B | Varies | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [2][9]

-

In a microplate well, add the test compound, the target kinase, and a fluorescein-labeled substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-specific antibody.

-

Incubate for at least 30 minutes at room temperature to allow for antibody binding.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader.

-

Calculate the emission ratio and determine the IC50 value of the test compound.

Antimicrobial Activity

Substituted 2-aminopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. For example, a 2-amino-3-cyanopyridine derivative has shown high potency against Staphylococcus aureus and Bacillus subtilis.[2][8] The mechanism of action is thought to be related to the disruption of the bacterial cell wall.[2]

Table 3: Antimicrobial Activity of a 2-Aminopyridine Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-3-cyano-6-(cyclohexylamino)pyridine-4-carboxylic acid ethyl ester (2c) | S. aureus | 0.039 | [2] |

| 2-amino-3-cyano-6-(cyclohexylamino)pyridine-4-carboxylic acid ethyl ester (2c) | B. subtilis | 0.039 | [2] |

Experimental Protocol: Broth Microdilution MIC Assay [10][11]

-

Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the target microorganism.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The biological effects of substituted aminopyridinols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

References

- 1. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation and investigation of vitamin B6-derived aminopyridinol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Biological Activity of 2-Amino-4-chloropyridin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of amino and chloro substituents at the 2- and 4-positions, respectively, is anticipated to modulate the electronic and steric properties of the ring, offering a unique chemical space for interaction with various biological targets. While literature specifically detailing the biological activities of 2-Amino-4-chloropyridin-3-ol is limited, this guide will explore the reported activities of structurally related aminopyridine and chloropyridine derivatives to provide a predictive framework for researchers and drug development professionals. By examining analogous compounds, we can infer potential therapeutic applications, understand relevant biological pathways, and outline key experimental methodologies for future investigations.

This technical guide summarizes the known biological activities of related compounds, presents quantitative data in a structured format, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

I. Potential Biological Activities and Quantitative Data

Based on the activities of analogous structures, derivatives of this compound could plausibly exhibit a range of biological effects, including anticancer, enzyme inhibitory, and antimicrobial activities.

Anticancer Activity

Substituted aminopyridines and their analogs have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, aminocyanopyridine derivatives have been shown to inhibit the STAT3 pathway, a critical regulator of tumor progression.[1]

Table 1: Anticancer Activity of Related Aminopyridine and Aminopyrimidine Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 2-Amino-4-chloro-pyrimidine derivative 6 | HCT116 (Colon) | EC50 | 89.24 ± 1.36 | [2] |

| 2-Amino-4-chloro-pyrimidine derivative 6 | MCF7 (Breast) | EC50 | 89.37 ± 1.17 | [2] |

| 2-Amino-4-chloro-pyrimidine derivative 1 | HCT116 (Colon) | EC50 | 209.17 ± 1.23 | [2] |

| 2-Amino-4-chloro-pyrimidine derivative 1 | MCF7 (Breast) | EC50 | 221.91 ± 1.37 | [2] |

| Aminocyanopyridine 3o | H460 (Lung) | IC50 | Not specified, but potent | [1] |

| Aminocyanopyridine 3k | H460 (Lung) | IC50 | Not specified, but potent | [1] |

| Amino acid conjugate of aminopyridine S6c | A2780CISR (Ovarian) | IC50 | Not specified, promising | [3] |

| Bromo-substituted imidazo[4,5-b]pyridine 8 | HeLa, SW620, K562 | IC50 | 1.8 - 3.2 | [4] |

| Monoterpene-aminopyrimidine hybrid 1 | A2780 (Ovarian) | IC50 | 0.77 | [5] |

| Monoterpene-aminopyrimidine hybrid 2 | A2780 (Ovarian) | IC50 | 2.86 | [5] |

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors. Derivatives of this compound could potentially target a variety of enzymes, including kinases, phosphatases, proteases, and carbonic anhydrases.

Table 2: Enzyme Inhibitory Activity of Related Pyridine Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value (nM) | Reference |

| (R)-naproxen derivative 9a | SARS-CoV-2 3CL Protease | IC50 | 160 | [6] |

| Racemic ibuprofen-derived ester 10a | SARS-CoV-2 3CL Protease | IC50 | 810 | [6] |

| (S)-Naproxen-derived ester 8a | SARS-CoV-2 3CL Protease | IC50 | 670 | [6] |

| 4-substituted pyridine-3-sulfonamide 4 | Carbonic Anhydrase IX | Ki | 137 | [7] |

| 4-substituted pyridine-3-sulfonamide 6 | Carbonic Anhydrase XII | Ki | Not specified, selective | [7] |

| Pyridazinobenzylpiperidine S5 | Monoamine Oxidase B (MAO-B) | IC50 | 203 | [8] |

| Pyridazinobenzylpiperidine S16 | Monoamine Oxidase B (MAO-B) | IC50 | 979 | [8] |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Ki | 979 | [9] |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key assays relevant to the potential activities of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10^3 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50/IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Generic)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific kinase.

-

Reagents and Buffers: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Prepare ATP and substrate solutions at appropriate concentrations.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the substrate in the kinase reaction buffer.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the product. The detection method will vary depending on the kinase (e.g., using a phosphospecific antibody in an ELISA format, or a luminescence-based ATP detection kit to measure remaining ATP).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound against bacterial strains.

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the context and logic of the research.

Generic Kinase Signaling Pathway

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

STAT3 Signaling Pathway

Caption: Inhibition of the JAK-STAT3 signaling pathway.

Experimental Workflow for Biological Screening

Caption: A typical workflow for drug discovery screening.

IV. Conclusion

While direct experimental data on this compound derivatives is sparse, the analysis of structurally related compounds provides a strong foundation for guiding future research. The aminopyridine and chloropyridine moieties are present in a wide array of bioactive molecules, suggesting that this scaffold is a promising starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to initiate and advance the exploration of this chemical space for potential applications in oncology, infectious diseases, and beyond. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

- 1. Aminocyanopyridines as anti-lung cancer agents by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

2-Amino-4-chloropyridin-3-ol: A Technical Guide for the Synthetic Chemist

Disclaimer: Publicly available scientific literature on the synthesis, properties, and applications of 2-Amino-4-chloropyridin-3-ol (CAS 1003710-73-3) is exceptionally limited. This guide, therefore, presents a prospective analysis based on established principles of organic chemistry and by drawing analogies with structurally related, well-documented compounds such as 2-amino-3-hydroxypyridine and various chloropyridines. The experimental protocols and reaction pathways described herein are proposed and will require experimental validation.

Introduction

This compound is a substituted pyridine derivative with three distinct functional groups: an amino group, a hydroxyl group, and a chloro group. This trifunctional scaffold presents a unique platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The electronic properties of the pyridine ring, influenced by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group, suggest a rich and versatile reactivity profile. This document aims to provide a theoretical framework for the synthesis and utilization of this promising, yet underexplored, building block.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below. These values are estimations and should be confirmed by experimental data.

| Property | Predicted Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents |

| pKa (basic) | Estimated for the amino group and pyridine nitrogen |

| pKa (acidic) | Estimated for the hydroxyl group |

Proposed Synthesis

While no specific synthesis for this compound has been found in the reviewed literature, a plausible synthetic route can be devised starting from commercially available precursors. A potential pathway could involve the selective functionalization of a suitable pyridine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the introduction of the amino, chloro, and hydroxyl groups onto a pyridine core. A possible disconnection approach is illustrated below.

Caption: Retrosynthetic analysis for this compound.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a potential forward synthesis is outlined below.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

-

Nitration of 2-Amino-4-chloropyridine: To a cooled (0-5 °C) solution of 2-amino-4-chloropyridine in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice, and the pH is adjusted to precipitate the product, 2-amino-4-chloro-3-nitropyridine, which is then filtered, washed, and dried.

-

Diazotization and Hydrolysis: The 2-amino-4-chloro-3-nitropyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group, yielding this compound. The product can be isolated by adjusting the pH and extraction with a suitable organic solvent.

Potential Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of heterocyclic compounds. The amino, hydroxyl, and chloro groups can be selectively functionalized to introduce molecular diversity.

Reactions at the Amino Group

The amino group is expected to undergo typical reactions of an aromatic amine, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Although potentially challenging due to the electron-deficient nature of the ring, N-alkylation could be achieved under specific conditions.

-

Diazotization: As a precursor to other functional groups.

Reactions at the Hydroxyl Group

The hydroxyl group can be derivatized through:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

-

O-Acylation: Reaction with acylating agents to yield esters.

-

Conversion to a leaving group: For subsequent nucleophilic substitution reactions.

Reactions involving the Chloro Group

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, which would be facilitated by the electron-donating groups at the 2- and 3-positions. Potential nucleophiles include:

-

Amines (Buchwald-Hartwig amination)

-

Alcohols/phenols (Ullmann condensation)

-

Thiols

-

Cyanide

Furthermore, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Reaction: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

A workflow for the potential derivatization of this compound is depicted below.

Caption: Potential derivatization pathways for this compound.

Potential in Drug Discovery and Materials Science

Substituted pyridines are prevalent scaffolds in many biologically active compounds. The unique substitution pattern of this compound could lead to the discovery of novel kinase inhibitors, GPCR modulators, or other therapeutic agents. The ability to readily modify the three functional groups allows for the creation of diverse chemical libraries for high-throughput screening.

In materials science, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal complexes with interesting catalytic or photophysical properties.

Conclusion

While this compound is currently an under-investigated molecule, its structure suggests significant potential as a versatile building block in organic synthesis. The proposed synthetic pathway offers a starting point for its preparation, and the predicted reactivity opens up numerous avenues for the creation of novel and complex molecules. Further research is warranted to explore the full potential of this intriguing compound and to validate the hypotheses presented in this guide. Experimental determination of its properties and reactivity is a crucial next step for its establishment as a valuable tool for the scientific community.

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-4-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the exocyclic amino group in 2-Amino-4-chloropyridin-3-ol (CAS: 1003710-73-3). Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates its reactivity profile based on established principles of physical organic chemistry and a comparative analysis of analogous substituted pyridines. The document covers the electronic influence of the chloro and hydroxyl substituents, predicted nucleophilicity and basicity, and expected behavior in key synthetic transformations such as acylation, alkylation, and diazotization. Generic experimental protocols and graphical representations of electronic effects and reaction workflows are provided to guide laboratory practice.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1] Its trifunctional nature, featuring an amino group, a chloro atom, and a hydroxyl group, makes it a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the exocyclic amino group is of paramount importance as it serves as a primary handle for derivatization. This guide aims to provide a detailed theoretical framework for understanding and predicting this reactivity, enabling researchers to design effective synthetic strategies.

Electronic Profile and Its Influence on Amino Group Reactivity

The reactivity of the 2-amino group is modulated by the cumulative electronic effects of the other substituents on the pyridine ring: the ring nitrogen, the 3-hydroxyl group, and the 4-chloro group.

-

Ring Nitrogen: The pyridine ring nitrogen is inherently electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack and reduces the basicity of exocyclic amino groups compared to their aniline counterparts.

-

3-Hydroxyl Group (-OH): The hydroxyl group is located meta to the amino group. It exerts a strong electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. It also has a weaker electron-donating resonance effect (+M). Given its meta position relative to the amino group, its primary influence on the amino group's lone pair is the deactivating inductive effect.

-

4-Chloro Group (-Cl): The chlorine atom, located para to the amino group, is also strongly electron-withdrawing via the inductive effect (-I). However, it can donate a lone pair of electrons through resonance (+M). For halogens, the inductive effect typically dominates, leading to a net deactivation and a decrease in the nucleophilicity of the amino group.

-

2-Amino Group (-NH₂): The amino group itself is a powerful electron-donating group via resonance (+M), which activates the pyridine ring and increases the electron density at the ortho and para positions.

Overall Effect: The combined -I effects of the ring nitrogen, 3-hydroxyl, and 4-chloro groups are expected to significantly decrease the electron density on the exocyclic amino group. This reduction in electron density lowers both its basicity and nucleophilicity compared to unsubstituted 2-aminopyridine.

Quantitative Data Analysis (Comparative)

| Compound | CAS Number | pKa of Conjugate Acid | Reference(s) |

| Pyridine | 110-86-1 | 5.25 | |

| 2-Aminopyridine | 504-29-0 | 6.86 | [2][3][4] |

| 4-Aminopyridine | 504-24-5 | 9.17 | [2][4] |

| This compound | 1003710-73-3 | Estimated < 6.86 | Theoretical Estimation |

The pKa of 2-aminopyridine (6.86) is significantly higher than that of pyridine, demonstrating the electron-donating effect of the amino group.[2][3][4] However, the presence of two additional electron-withdrawing groups (chloro and hydroxyl) on the ring in the target molecule is expected to substantially lower the basicity of both the ring nitrogen and the exocyclic amino group. Therefore, the pKa of the conjugate acid of this compound is predicted to be considerably lower than 6.86.

Key Reactions of the Amino Group

The primary reactions involving the 2-amino group are expected to be nucleophilic attacks on electrophilic centers.

Acylation

The amino group should readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Due to the reduced nucleophilicity, these reactions may require slightly more forcing conditions (e.g., heating, addition of a non-nucleophilic base like triethylamine or pyridine) than those for more electron-rich anilines or aminopyridines.

Alkylation

N-alkylation of the amino group is also feasible but can be challenging.[5] Direct alkylation with alkyl halides may lead to over-alkylation and potential quaternization of the pyridine nitrogen. Reductive amination, reacting the aminopyridine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is often a more controlled method for achieving mono-alkylation. The reduced basicity of the aminopyridine might slow imine formation, potentially requiring acid catalysis.[6]

Diazotization

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] Heterocyclic amines like 2-aminopyridines can also undergo this reaction. However, the resulting diazonium salts are often highly unstable and may decompose rapidly.[8] If successfully formed, the diazonium group can be displaced in subsequent Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -Cl, -Br, -CN, -OH). Given the electronic deactivation of the ring, the diazotization may require carefully controlled, cold conditions (0-5 °C).

Experimental Protocols (Generic)

Disclaimer: The following protocols are generalized procedures based on reactions with analogous aminopyridines. They have not been optimized for this compound and must be adapted and optimized by the end-user with appropriate safety precautions.

General Protocol for N-Acylation

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).

-

Addition: Cool the solution to 0 °C in an ice bath. Add the acylating agent (acid chloride or anhydride, 1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Reductive Amination

-

Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or THF), add acetic acid (1-2 eq) to catalyze imine formation.

-

Reduction: Stir the mixture at room temperature for 1 hour, then add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue via flash column chromatography.

General Protocol for Diazotization-Sandmeyer Reaction

-

Diazotization: Dissolve this compound (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., 6M HCl).[9]

-

Nitrite Addition: While maintaining the temperature between 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir for 30-60 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.2 eq) in the corresponding concentrated acid.

-

Coupling: Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (N₂ gas) should be observed.

-

Reaction: Allow the mixture to warm to room temperature and then heat (e.g., to 50-70 °C) until gas evolution ceases.

-

Workup & Purification: Cool the reaction mixture, neutralize, and extract the product with an organic solvent. Purify by standard methods.

Conclusion

The exocyclic amino group of this compound is a key functional handle for synthetic elaboration. Its reactivity is significantly influenced by the electronic properties of the substituted pyridine ring. The combined electron-withdrawing effects of the ring nitrogen, 3-hydroxyl group, and 4-chloro group lead to a predicted decrease in the nucleophilicity and basicity of the amino group compared to unsubstituted 2-aminopyridine. Despite this deactivation, standard transformations such as acylation, alkylation (particularly via reductive amination), and diazotization should be achievable, though they may require carefully optimized or slightly more forcing conditions. The protocols and theoretical framework provided in this guide serve as a valuable starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors.

References

- 1. CAS 1003710-73-3: 2-Amino-4-chloro-3-pyridinol [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Stability of 2-Amino-4-chloropyridin-3-ol Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Amino-4-chloropyridin-3-ol under acidic and basic conditions. Due to the limited availability of public data on this specific molecule, this document outlines a robust, scientifically-grounded hypothetical forced degradation study. It includes detailed experimental protocols, potential degradation pathways, and a framework for data analysis and presentation. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this compound or structurally related molecules, enabling the development of stability-indicating analytical methods crucial for drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical development. Understanding its chemical stability under various stress conditions is a critical prerequisite for its advancement as a drug candidate or intermediate. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products, elucidate degradation pathways, and develop validated stability-indicating analytical methods.[1][2][3] This guide details a proposed investigation into the hydrolytic stability of this compound across a range of acidic and basic pH values.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated under acidic and basic conditions. The primary sites susceptible to hydrolytic degradation are the chloro and amino substituents on the pyridine ring.

Acid-Catalyzed Degradation

Under acidic conditions, the pyridine nitrogen and the amino group are likely to be protonated. This can influence the electron density of the pyridine ring and affect the stability of the substituents. Potential degradation pathways include:

-

Hydrolysis of the Chloro Group: The chloro substituent may undergo nucleophilic substitution by water, leading to the formation of a hydroxyl group.

-

Deamination: The amino group could potentially be hydrolyzed, although this is generally less facile than the hydrolysis of a chloro group.

-

Ring Opening: Under harsh acidic conditions and elevated temperatures, degradation of the pyridine ring itself is a possibility.

Base-Catalyzed Degradation

In basic media, the hydroxyl group will be deprotonated, and the amino group will be in its free base form. This can activate the molecule towards different degradation routes:

-

Hydrolysis of the Chloro Group: Similar to acidic conditions, the chloro group can be displaced by a hydroxide ion.

-

Oxidation: The electron-rich aminopyridine ring system may be susceptible to oxidation, especially in the presence of dissolved oxygen.[4][5]

-

Dimerization or Polymerization: Base-catalyzed condensation reactions could potentially lead to the formation of dimers or other polymeric impurities.

A logical workflow for investigating these potential degradation pathways is outlined below.

Experimental Protocols

The following protocols are designed to assess the stability of this compound under forced acidic and basic conditions.

Materials and Reagents

-

This compound (Reference Standard, >99% purity)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 3.0 and 7.0)

-

Boric acid/Potassium chloride/Sodium hydroxide buffer (pH 10.0)

Equipment

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

Forced Degradation Study Protocol

An experimental workflow for the forced degradation study is presented below.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Incubate the solutions at 50°C.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Immediately neutralize the samples with an equivalent amount of NaOH.

-

Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Basic Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

-

Incubate the solutions at 50°C.

-

Withdraw samples at the same time points as the acidic study.

-

Immediately neutralize the samples with an equivalent amount of HCl.

-

Dilute the samples with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of HPLC-grade water.

-

Incubate and sample as described above.

-

Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program:

-